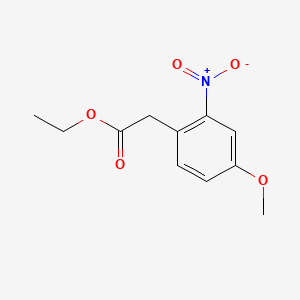

Ethyl 2-(4-methoxy-2-nitrophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methoxy-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-17-11(13)6-8-4-5-9(16-2)7-10(8)12(14)15/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGHEKVWFIVDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90699846 | |

| Record name | Ethyl (4-methoxy-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108274-39-1 | |

| Record name | Ethyl (4-methoxy-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Spectroscopic Guide to Ethyl 2-(4-methoxy-2-nitrophenyl)acetate: Structure Elucidation and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(4-methoxy-2-nitrophenyl)acetate, a key intermediate in various synthetic pathways. Understanding the spectral characteristics of this compound is paramount for ensuring reaction success, purity assessment, and quality control in drug discovery and development. This document will delve into the theoretical underpinnings and practical interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a di-substituted benzene ring bearing a methoxy group, a nitro group, and an ethyl acetate moiety. The electron-donating nature of the methoxy group and the electron-withdrawing character of the nitro group and the ester functionality create a specific electronic environment that influences the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Molecular Formula: C₁₁H₁₃NO₅[1][2]

Molecular Weight: 239.22 g/mol [1][2]

CAS Number: 108274-39-1[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -CH₃ (ethyl) |

| ~3.90 | Singlet | 3H | -OCH₃ (methoxy) |

| ~4.10 | Singlet | 2H | -CH₂- (acetate) |

| ~4.20 | Quartet | 2H | -OCH₂- (ethyl) |

| ~7.10 | Doublet of doublets | 1H | Ar-H5 |

| ~7.30 | Doublet | 1H | Ar-H3 |

| ~7.60 | Doublet | 1H | Ar-H6 |

Interpretation:

-

Ethyl Group: The ethyl ester will exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂). This splitting pattern arises from the coupling between the adjacent protons (n+1 rule).

-

Methoxy Group: The methoxy protons will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

-

Methylene Bridge: The protons of the methylene group connecting the aromatic ring and the ester will also appear as a singlet.

-

Aromatic Protons: The three protons on the benzene ring will show distinct signals due to their different electronic environments. The proton at position 5 (H5) will likely appear as a doublet of doublets, being coupled to both H3 and H6. The protons at positions 3 (H3) and 6 (H6) will likely appear as doublets. The exact chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro and ester groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₃ (ethyl) |

| ~40 | -CH₂- (acetate) |

| ~56 | -OCH₃ (methoxy) |

| ~62 | -OCH₂- (ethyl) |

| ~110 | Ar-C3 |

| ~115 | Ar-C5 |

| ~125 | Ar-C6 |

| ~135 | Ar-C1 |

| ~140 | Ar-C2 |

| ~155 | Ar-C4 |

| ~170 | C=O (ester) |

Interpretation:

-

Aliphatic Carbons: The carbons of the ethyl group and the methylene bridge will appear in the upfield region of the spectrum.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different substituents. The carbons attached to the electronegative oxygen and nitrogen atoms (C4, C2, and C1) will be deshielded and appear at lower field.

-

Carbonyl Carbon: The ester carbonyl carbon will be significantly deshielded and appear at the lowest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2980 | C-H | Alkane stretch |

| ~1735 | C=O | Ester stretch |

| ~1520 and ~1340 | N-O | Nitro asymmetric and symmetric stretch |

| ~1250 | C-O | Ester stretch |

| ~1600, ~1500 | C=C | Aromatic ring stretch |

Interpretation:

-

C-H Stretch: The presence of the ethyl and methoxy groups will result in C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

Carbonyl Stretch: A strong absorption band around 1735 cm⁻¹ is a clear indication of the ester carbonyl group.

-

Nitro Group: Two strong absorption bands, one around 1520 cm⁻¹ (asymmetric stretch) and another around 1340 cm⁻¹ (symmetric stretch), are characteristic of the nitro group.

-

C-O Stretch: The C-O stretching of the ester and ether linkages will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

Aromatic C=C Stretch: The presence of the benzene ring will give rise to several absorption bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A peak at m/z = 239, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z = 194.

-

Loss of the entire ethyl acetate moiety, leading to a fragment corresponding to the nitrophenyl portion.

-

Cleavage of the nitro group (-NO₂), resulting in a fragment at m/z = 193.

-

Further fragmentation of the aromatic ring and the substituent groups.

-

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. Below are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Key Structural Relationships

The following diagram illustrates the key functional groups of this compound and their expected influence on the spectroscopic data.

Caption: Key functional groups and their spectroscopic signatures.

Conclusion

The spectroscopic data of this compound provides a comprehensive picture of its molecular structure. By carefully analyzing the NMR, IR, and MS spectra, researchers can confidently identify this compound, assess its purity, and monitor its transformations in chemical reactions. This guide serves as a valuable resource for professionals in the field of drug development and organic synthesis, enabling a deeper understanding of the relationship between molecular structure and spectroscopic properties.

References

Unfortunately, a specific publication containing the complete experimental spectroscopic data for this compound could not be located in the initial search. The information provided in this guide is based on established principles of spectroscopic interpretation and data for structurally similar compounds. For definitive data, it is recommended to acquire the spectra experimentally or consult a comprehensive chemical database.

Sources

Mass spectrometry of "Ethyl 2-(4-methoxy-2-nitrophenyl)acetate"

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate

Introduction: Unveiling the Molecular Identity

This compound is a substituted phenylacetate derivative with significant relevance in synthetic organic chemistry, often serving as an intermediate in the development of more complex molecules and potential pharmaceutical agents. Its chemical structure, featuring an ethyl ester, a methoxy group, and a nitro group on an aromatic ring, presents a unique and informative fragmentation pattern in mass spectrometry. The precise characterization of this molecule is paramount for quality control, reaction monitoring, and structural verification in research and drug development settings.

This guide, intended for researchers and scientists, provides a deep dive into the mass spectrometric behavior of this compound (CAS No: 108274-39-1).[1][2][3][4] We will explore the theoretical underpinnings of its ionization and fragmentation, offer practical experimental protocols, and illustrate the logical pathways that allow for its unambiguous identification.

Compound Profile:

-

Molecular Formula: C₁₁H₁₃NO₅

-

Molecular Weight: 239.22 g/mol [1]

PART 1: Ionization Methodologies - Choosing the Right Tool

The choice of ionization technique is the most critical decision in a mass spectrometry experiment. It dictates whether we primarily observe the intact molecule or a rich tapestry of its fragments. For this compound, two techniques are particularly powerful and complementary: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Hard Fragmentation Approach

EI is a classic, high-energy technique that bombards the analyte with 70 eV electrons.[5] This energetic collision imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a unique "fingerprint" that is highly valuable for structural elucidation and library matching.[5] Due to the need for the analyte to be in the gas phase, EI is almost exclusively coupled with Gas Chromatography (GC-MS), making it ideal for volatile and thermally stable compounds like our target molecule.[6][7]

Electrospray Ionization (ESI): The Soft Ionization Alternative

In contrast, ESI is a soft ionization method that transfers the analyte from a liquid phase to the gas phase as an intact, charged ion. This is typically achieved by forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.[8] The minimal fragmentation preserves the crucial molecular weight information. ESI is the workhorse of Liquid Chromatography-Mass Spectrometry (LC-MS) and is particularly effective for polar and less volatile compounds. For nitroaromatic compounds, the electron-withdrawing nature of the nitro group makes negative-ion mode ESI a highly sensitive and informative technique.[8][9]

PART 2: Decoding the Fragments - Predicted Mass Spectra

The rich functionality of this compound gives rise to several predictable fragmentation pathways. Understanding these pathways is key to interpreting the mass spectrum correctly.

Electron Ionization (EI) Fragmentation Pathways

Under EI conditions, the molecular ion (M•⁺) at m/z 239 is expected, followed by a series of characteristic losses based on the molecule's structure.

-

Ester Group Fragmentations: The ethyl ester is a prime site for fragmentation.

-

α-Cleavage (Loss of •OC₂H₅): The most common fragmentation for ethyl esters is the loss of the ethoxy radical (45 Da), leading to a stable acylium ion.[10][11]

-

McLafferty Rearrangement: Esters with a γ-hydrogen can undergo a rearrangement to lose a neutral alkene. Here, this would involve the loss of ethene (28 Da).[12][13]

-

-

Nitro Group Fragmentations: The nitro group undergoes characteristic losses.[14]

-

"Ortho Effect": The proximity of the nitro group and the acetate side chain (ortho positions) can facilitate unique intramolecular reactions, leading to the loss of neutral molecules like acetic acid (CH₃COOH, 60 Da) or ketene (C₂H₂O, 42 Da) through complex rearrangements.[9][16]

-

Other Fragmentations:

-

Benzylic Cleavage: Cleavage of the bond between the ring and the side chain.

-

Methoxy Group Loss: Loss of a methyl radical (•CH₃, 15 Da).

-

| m/z | Proposed Identity | Lost Fragment | Interpretation |

| 239 | [M]•⁺ | - | Molecular Ion |

| 211 | [M - C₂H₄]•⁺ | Ethene (28 Da) | McLafferty Rearrangement |

| 209 | [M - NO]•⁺ | Nitric Oxide (30 Da) | Nitro Group Rearrangement |

| 194 | [M - •OC₂H₅]⁺ | Ethoxy Radical (45 Da) | α-Cleavage of Ester |

| 193 | [M - •NO₂]⁺ | Nitro Radical (46 Da) | C-N Bond Cleavage |

| 179 | [M - NO - CH₂O]⁺ | NO + Formaldehyde (60 Da) | Secondary Fragmentation |

Electrospray Ionization (ESI) Fragmentation Pathways

ESI analysis will primarily yield the molecular ion, which can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment to elicit structural information.

-

Positive Ion Mode: The primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 240 . Sodium adducts [M+Na]⁺ at m/z 262 are also highly probable. MS/MS fragmentation of the [M+H]⁺ ion would likely proceed via the loss of neutral molecules.

-

Loss of Ethanol (C₂H₅OH): A common loss from the protonated ester, yielding a fragment at m/z 194.

-

Loss of Water (H₂O): Possible loss from the protonated molecule, yielding a fragment at m/z 222.

-

-

Negative Ion Mode: This mode is often highly sensitive for nitroaromatics.[8][9] We can expect to see the deprotonated molecule [M-H]⁻ at m/z 238 . MS/MS fragmentation would involve radical losses.

-

Loss of •NO₂: Loss of the nitro radical to give a fragment at m/z 192.

-

| Ion Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Lost Neutral/Radical |

| Positive | 240 ([M+H]⁺) | 194 | Ethanol (46 Da) |

| Positive | 240 ([M+H]⁺) | 222 | Water (18 Da) |

| Negative | 238 ([M-H]⁻) | 192 | Nitro Radical (46 Da) |

PART 3: Experimental Protocols - A Self-Validating System

A robust analytical method relies on a well-designed, self-validating protocol. By combining GC-MS (EI) and LC-MS (ESI), we can leverage the strengths of both to build an unshakeable structural confirmation. The EI data provides the detailed fragmentation fingerprint, while the ESI data confirms the molecular weight.

Workflow Overview

Protocol 1: GC-MS for Electron Ionization (EI) Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or ethyl acetate. Serially dilute to a working concentration of ~10 µg/mL.

-

Instrumentation: A standard capillary GC system coupled to a single quadrupole or ion trap mass spectrometer (e.g., Agilent 6890/5975).[6]

-

Gas Chromatography (GC) Conditions:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[17]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector: Splitless mode, 250°C.

-

Oven Program: Hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Electron Energy: 70 eV.[17]

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 350.

-

Protocol 2: LC-MS for Electrospray Ionization (ESI) Analysis

-

Sample Preparation: Use the 1 mg/mL stock solution prepared above. Dilute to a working concentration of ~1 µg/mL in 50:50 acetonitrile:water.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.

-

Capillary Voltage: +4.0 kV (positive), -3.5 kV (negative).

-

Nebulizer Gas (N₂): 45 psi.

-

Drying Gas (N₂): 10 L/min at 325°C.

-

Mass Range: Scan from m/z 100 to 400.

-

MS/MS: For fragmentation, select the precursor ions (m/z 240 in positive mode, m/z 238 in negative mode) and apply a collision energy of 10-30 eV.

-

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. [Link]

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH. [Link]

-

Ethyl 2 (4 Methoxy 2 Nitrophenyl)Acetate - Cenmed Enterprises. [Link]

-

Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones - ResearchGate. [Link]

-

REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS - Canadian Journal of Chemistry. [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchGate. [Link]

-

Structural characterization of wax esters by electron ionization mass spectrometry - NIH. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

Mass Spectroscopy Fragmentation - The McLafferty Rearrangement - YouTube. [Link]

-

Mass Spectrometry: Fragmentation - University of Arizona. [Link]

-

Structural characterization of wax esters by electron ionization mass spectrometry - ResearchGate. [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. [Link]

Sources

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. This compound [synhet.com]

- 3. cenmed.com [cenmed.com]

- 4. 108274-39-1|this compound|BLD Pharm [bldpharm.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Infrared (IR) Spectrum of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-methoxy-2-nitrophenyl)acetate is a multifaceted organic compound with significant potential in synthetic chemistry and drug discovery. Its molecular architecture, featuring an ester, a nitro group, and a substituted benzene ring, makes it a valuable intermediate for the synthesis of various heterocyclic compounds and pharmacologically active molecules. Understanding the vibrational properties of this molecule through Infrared (IR) spectroscopy is paramount for its identification, purity assessment, and for monitoring the progress of reactions in which it is involved.

This technical guide provides a comprehensive analysis of the infrared spectrum of this compound. As a Senior Application Scientist, the following sections will delve into the theoretical basis for its IR absorption bands, a detailed interpretation of the expected spectrum, and a standardized protocol for acquiring high-quality spectral data.

Molecular Structure and Expected Vibrational Modes

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. A thorough analysis of these groups allows for a detailed prediction of the spectral features.

Caption: Molecular structure of this compound.

The primary vibrational modes expected are:

-

Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene ring.

-

Aliphatic C-H Stretching: Vibrations of the C-H bonds in the ethyl and methylene groups.

-

Carbonyl (C=O) Stretching: The strong stretching vibration of the ester carbonyl group.

-

Nitro (N=O) Stretching: Asymmetric and symmetric stretching of the nitro group.

-

Aromatic C=C Stretching: In-plane stretching vibrations of the carbon-carbon double bonds in the benzene ring.

-

C-O Stretching: Stretching vibrations of the ester and ether C-O bonds.

-

C-H Bending: Bending vibrations of the aliphatic C-H bonds.

-

Aromatic C-H Bending: Out-of-plane bending (wagging) of the C-H bonds on the benzene ring, which can be indicative of the substitution pattern.

Predicted Infrared Spectrum Analysis

While an experimental spectrum for this compound is not publicly available in spectral databases, a reliable prediction of its key absorption bands can be made based on the extensive literature on characteristic functional group frequencies.[1][2][3][4]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (CH₃ & CH₂) | Stretching | 2980 - 2850 | Medium to Strong |

| Ester C=O | Stretching | 1750 - 1730 | Strong |

| Nitro N=O | Asymmetric Stretching | ~1550 | Strong |

| Nitro N=O | Symmetric Stretching | ~1350 | Strong |

| Aromatic C=C | Stretching | 1600 - 1475 | Medium to Weak |

| Ester C-O | Stretching | 1300 - 1000 | Strong |

| Ether C-O (Aryl-Alkyl) | Asymmetric Stretching | 1275 - 1200 | Strong |

| Ether C-O (Aryl-Alkyl) | Symmetric Stretching | 1075 - 1020 | Medium |

| Aliphatic C-H | Bending (CH₂) | ~1465 | Medium |

| Aliphatic C-H | Bending (CH₃) | ~1450 and ~1375 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900 - 690 | Strong |

Detailed Interpretation of Key Spectral Regions:

-

3100-2850 cm⁻¹ Region: This region will be characterized by multiple peaks. The weaker absorptions above 3000 cm⁻¹ are attributable to the aromatic C-H stretching vibrations.[3] The more intense peaks below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl and methylene groups.[3]

-

1750-1730 cm⁻¹ Region: A very strong and sharp absorption band is expected here, which is characteristic of the C=O stretching vibration of the saturated aliphatic ester.[3][4] Its position can be slightly influenced by the electronic effects of the neighboring aromatic ring.

-

1600-1475 cm⁻¹ Region: This region will display several medium to weak bands due to the C=C stretching vibrations within the aromatic ring.[3]

-

1550 and 1350 cm⁻¹ Region: Two strong absorption bands are anticipated in these regions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.[3][5] These are highly characteristic and reliable indicators of the presence of this functional group.

-

1300-1000 cm⁻¹ Region: This "fingerprint" region will contain a complex pattern of bands. Prominent among these will be the strong C-O stretching vibrations of the ester and the aryl-alkyl ether. The ester C-O stretch typically appears as two bands, one for the O-C-C linkage and another for the C-O-C linkage.[4]

-

Below 900 cm⁻¹: The out-of-plane C-H bending vibrations of the substituted benzene ring will appear in this region. The exact positions of these bands can provide information about the substitution pattern on the aromatic ring.

Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality IR spectrum of this compound, the following protocol using a Fourier-Transform Infrared (FTIR) spectrometer is recommended.[5]

Sample Preparation (Attenuated Total Reflectance - ATR)

ATR is a preferred method for solid or liquid samples as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

-

Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The collected spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis and Validation

-

Peak Picking: Identify the wavenumbers of the major absorption bands.

-

Functional Group Assignment: Correlate the observed absorption bands with the expected vibrational modes of the functional groups present in this compound as detailed in the table above.

-

Purity Assessment: The absence of significant unexpected peaks (e.g., a broad O-H band around 3300 cm⁻¹ which would indicate the presence of water or alcohol impurities) can be used as an indicator of sample purity.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical process for interpreting the IR spectrum of the target molecule.

Caption: Workflow for IR spectrum analysis of the target compound.

Conclusion

The infrared spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that are directly correlated with its constituent functional groups. The strong absorptions of the ester carbonyl and the nitro group serve as prominent markers for the molecule's identification. A systematic approach to spectral acquisition and interpretation, as outlined in this guide, will enable researchers to confidently characterize this important chemical intermediate and ensure its quality for downstream applications in research and development.

References

- University of Massachusetts, IR Group Frequencies.

- Maricopa Open Digital Press, IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applic

- SpectraBase, 2-[3'-Acetyl-4'-methoxy-2'-(nitrophenyl)

- Northern Illinois University, Typical IR Absorption Frequencies For Common Functional Groups.

- PubChem, Ethyl 4-methoxyphenylacet

- Cenmed Enterprises, Ethyl 2 (4 Methoxy 2 Nitrophenyl)

- Benchchem, Spectroscopic and Synthetic Profile of 2-Ethyl-4-nitrophenol: A Technical Overview.

- Michigan State University, Table of Characteristic IR Absorptions.

Sources

An In-depth Technical Guide to Ethyl 2-(4-methoxy-2-nitrophenyl)acetate (CAS: 108274-39-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-methoxy-2-nitrophenyl)acetate is a valuable synthetic intermediate, distinguished by its trifunctional molecular architecture. The presence of a nitro group, an ester, and a methoxy-substituted phenyl ring provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive overview of its synthesis, key chemical properties, reactivity, and its significant potential in the synthesis of complex heterocyclic systems relevant to drug discovery and development. The strategic positioning of the nitro and ester functionalities on the phenylacetate framework makes this compound a precursor to key building blocks for nitrogen-containing heterocycles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 108274-39-1 | [1] |

| Molecular Formula | C₁₁H₁₃NO₅ | [1] |

| Molecular Weight | 239.22 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Purity | ≥95% (commercially available) | [1] |

| Appearance | Predicted: Pale yellow oil or low-melting solid | N/A |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process commencing from commercially available 4-methoxy-2-nitroaniline. The synthetic strategy involves the conversion of the aniline to the corresponding phenylacetic acid, followed by a classical Fischer esterification.

Part 1: Synthesis of 2-(4-methoxy-2-nitrophenyl)acetic acid

While a direct synthesis for 2-(4-methoxy-2-nitrophenyl)acetic acid is not explicitly detailed in the provided literature, a plausible and chemically sound approach can be adapted from known transformations of anilines. A common method involves a Sandmeyer-type reaction on the corresponding diazonium salt.[4]

Experimental Protocol:

-

Diazotization of 4-methoxy-2-nitroaniline:

-

In a flask cooled to 0-5 °C, dissolve 4-methoxy-2-nitroaniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper.

-

-

Sandmeyer-type reaction with Acrylonitrile:

-

In a separate reaction vessel, prepare a solution of acrylonitrile in a suitable solvent and add a copper(I) catalyst (e.g., CuCl or CuBr).

-

Slowly add the cold diazonium salt solution to the acrylonitrile mixture. Vigorous nitrogen evolution will be observed.

-

Once the addition is complete, allow the reaction to stir at room temperature for several hours or until the evolution of nitrogen ceases.

-

-

Hydrolysis to the Carboxylic Acid:

-

To the reaction mixture, add a strong acid such as concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours to hydrolyze the nitrile to the corresponding carboxylic acid.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(4-methoxy-2-nitrophenyl)acetic acid.

-

The crude product can be purified by recrystallization.

-

Part 2: Fischer Esterification to this compound

The final step is a classic Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of an acid catalyst.[5][6]

Experimental Protocol:

-

Reaction Setup:

-

To a round-bottom flask, add 2-(4-methoxy-2-nitrophenyl)acetic acid and a large excess of absolute ethanol. The ethanol will also serve as the solvent.

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Attach a reflux condenser and heat the mixture to reflux.

-

-

Reaction and Work-up:

-

Maintain the reflux for 2-4 hours, monitoring the progress of the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ester.

-

Analytical Characterization

Disclaimer: The following spectral data are predicted based on the chemical structure of this compound and analysis of similar compounds, as direct experimental data was not available in the cited literature.

Predicted Spectroscopic Data:

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, J = 2.5 Hz, 1H, Ar-H), 7.20 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 6.95 (d, J = 8.5 Hz, 1H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.90 (s, 2H, Ar-CH₂), 3.85 (s, 3H, -OCH₃), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 171.0 (C=O, ester), 159.0 (C-OCH₃), 148.0 (C-NO₂), 134.0 (Ar-C), 125.0 (Ar-CH), 115.0 (Ar-CH), 110.0 (Ar-CH), 61.0 (-OCH₂CH₃), 56.0 (-OCH₃), 40.0 (Ar-CH₂), 14.0 (-OCH₂CH₃). |

| IR (KBr, cm⁻¹) | ~2980 (C-H, aliphatic), ~1735 (C=O, ester), ~1520 & ~1345 (N-O, nitro), ~1250 (C-O, ether), ~1030 (C-O, ester). |

| Mass Spectrometry (EI) | m/z (%): 239 (M⁺), 194 (M⁺ - NO₂), 166 (M⁺ - CO₂Et), 151 (M⁺ - NO₂ - CO₂Et). |

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the nitro group and the benzylic methylene group.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, a transformation of paramount importance in the synthesis of many heterocyclic compounds.[8][9]

Experimental Protocol for Nitro Group Reduction:

-

Catalytic Hydrogenation:

-

Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain Ethyl 2-(2-amino-4-methoxyphenyl)acetate.

-

-

Metal-Mediated Reduction:

-

In a round-bottom flask, suspend this compound in a mixture of ethanol and water.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter through Celite.

-

Concentrate the filtrate to remove ethanol and then extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine.

-

Reactivity of the Benzylic Position

The methylene group adjacent to the aromatic ring (the benzylic position) is acidic and can be deprotonated with a suitable base to form a resonance-stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles, allowing for the introduction of substituents at the α-position.

Applications in Drug Development

The primary utility of this compound in drug development lies in its conversion to Ethyl 2-(2-amino-4-methoxyphenyl)acetate. This aniline derivative is a key precursor for the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry.

Synthesis of Benzodiazepines

The condensation of o-phenylenediamines with 1,3-dicarbonyl compounds is a classical method for the synthesis of 1,5-benzodiazepines.[12][13] Ethyl 2-(2-amino-4-methoxyphenyl)acetate, with its amino and activated methylene groups, can participate in reactions to form benzodiazepine derivatives, which are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.

Synthesis of Quinolones

Quinolones are a major class of broad-spectrum antibiotics.[10][14] The synthesis of the quinolone core often involves the cyclization of an N-arylanthranilic acid derivative or a related precursor. The amino ester functionality of Ethyl 2-(2-amino-4-methoxyphenyl)acetate makes it a suitable starting material for the construction of substituted quinolone ring systems.

Conclusion

This compound is a synthetically versatile molecule with significant potential as a building block in organic synthesis, particularly in the construction of pharmacologically relevant heterocyclic systems. Its straightforward synthesis and the differential reactivity of its functional groups allow for a range of chemical transformations, making it a valuable tool for researchers and scientists in the field of drug discovery and development. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in the laboratory.

References

- The Royal Society of Chemistry. Table of Contents. Accessed January 15, 2026.

- SpectraBase. 2-[3'-Acetyl-4'-methoxy-2'-(nitrophenyl)ethyl] acetate - Optional[MS (GC)] - Spectrum. Accessed January 15, 2026.

- Fischer Esterification.

- Hines III, J. V., et al. N-(4-Methoxy-2-nitrophenyl)acetamide.

- PubChem. Ethyl 4-methoxyphenylacetate.

- OperaChem.

- BLDpharm. 108274-39-1|Ethyl 2-(4-methoxy-2-nitrophenyl)

- SynHet. Ethyl 2-(4-Methoxy-2-nitrophenyl)

- MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. 2022.

- PubChem. 2-(2-Methoxy-4-nitrophenoxy)ethyl acetate.

- Cenmed Enterprises. Ethyl 2 (4 Methoxy 2 Nitrophenyl)

- IUCr Journals. data reports N-(4-Methoxy-2-nitrophenyl)acetamide. 2022.

- MySkinRecipes. Ethyl 2-[(4-methoxyphenyl)

- BenchChem. Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. 2025.

- Al-Trawneh, A., et al. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 2022.

- Biotuva Life Sciences. Ethyl 2-(4-Methoxy-2-nitrophenyl)

- EvitaChem. Buy 2-(2-Methoxy-4-nitrophenyl)acetic acid (EVT-8744868). Accessed January 15, 2026.

- MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. 2022.

- PubChem. Ethyl 2-(2-methoxy-4-nitrophenoxy)acetate.

- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. 2022.

- Organic Chemistry Portal.

- The Royal Society of Chemistry.

- Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. Journal of Physics: Conference Series, 2021.

- MDPI.

- An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). Scientific Reports, 2023.

- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Accessed January 15, 2026.

- RGUHS Journal of Pharmaceutical Sciences. Synthesis, Investigation of Anticancer and Antioxidant Activity of Certain 2,4-Diaryl Substituted Benzodiazepine and Benzothiazepines Derived From Vanillin. Accessed January 15, 2026.

- The Royal Society of Chemistry.

- 13C NMR (101 MHz, CDCl3) of [4-(4-phenylphenyl)

- ResearchGate. Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. 2025.

- NIH. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. 2023.

- ACS Publications. New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Journal of Medicinal Chemistry, 2018.

- STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Accessed January 15, 2026.

- NIST WebBook. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. Accessed January 15, 2026.

- Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate.

- ResearchGate.

Sources

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. cenmed.com [cenmed.com]

- 3. This compound [synhet.com]

- 4. Buy 2-(2-Methoxy-4-nitrophenyl)acetic acid (EVT-8744868) [evitachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. 108274-39-1|this compound|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chemrevlett.com [chemrevlett.com]

- 13. An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate in Organic Synthesis

This guide provides an in-depth exploration of the synthetic utility of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate, a versatile building block in modern organic chemistry. Primarily aimed at researchers, medicinal chemists, and professionals in drug development, this document will elucidate the core applications of this compound, with a particular focus on its role as a precursor to valuable heterocyclic scaffolds. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its synthesis and subsequent transformations.

Introduction: The Strategic Importance of a Substituted Phenylacetate

This compound, with the chemical identifier CAS number 108274-39-1, is a polysubstituted aromatic compound. Its structure is characterized by an ethyl acetate moiety attached to a benzene ring bearing both a methoxy and a nitro group in a specific ortho-para relationship. This unique arrangement of functional groups bestows upon the molecule a latent reactivity that can be strategically unlocked to forge complex molecular architectures.

The presence of the ortho-nitro group to the acetic acid ester side chain is the linchpin of its synthetic utility. The nitro group is a versatile functional handle that can be readily transformed, most notably through reduction to an amino group. This transformation sets the stage for intramolecular cyclization reactions, providing a powerful and convergent route to N-heterocycles. The methoxy group, on the other hand, electronically modulates the aromatic ring and serves as a key structural element in the final products, often influencing their biological activity.

This guide will focus on the most prominent application of this compound: its conversion to 6-methoxyindole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antiviral, and CNS-targeting properties[1].

Synthesis of this compound

The preparation of this compound is a critical first step for its subsequent applications. While several synthetic routes can be envisaged, a common and reliable approach involves the nitration of a suitable precursor followed by the introduction of the acetate moiety. A generalized, adaptable protocol is presented below, based on established methods for the synthesis of substituted nitrophenylacetic acids[2].

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 4-Methoxyphenylacetic acid | 166.17 | - | >98% |

| Nitric acid (70%) | 63.01 | 1.42 | 70% |

| Sulfuric acid (98%) | 98.08 | 1.84 | 98% |

| Ethanol | 46.07 | 0.789 | Anhydrous |

| Thionyl chloride | 118.97 | 1.64 | >99% |

| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |

| Sodium bicarbonate | 84.01 | - | Saturated aq. soln. |

| Magnesium sulfate | 120.37 | - | Anhydrous |

Step-by-Step Procedure:

-

Nitration of 4-Methoxyphenylacetic acid:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxyphenylacetic acid (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, 2-(4-methoxy-2-nitrophenyl)acetic acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

-

Esterification to this compound:

-

Suspend the dried 2-(4-methoxy-2-nitrophenyl)acetic acid (1.0 eq) in anhydrous ethanol (5-10 volumes).

-

Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

-

Core Application: Synthesis of 6-Methoxyindole Derivatives via Reductive Cyclization

The flagship application of this compound is its role as a precursor to 6-methoxyindole-2-carboxylates. This transformation is achieved through a two-step sequence within a single pot or in a stepwise manner: the reduction of the nitro group to an amine, followed by an intramolecular cyclization (condensation) to form the indole ring.

Mechanistic Rationale

The underlying principle of this synthetic strategy is the generation of a transient ortho-amino phenylacetate derivative. The newly formed amino group, being nucleophilic, readily attacks the electrophilic carbonyl carbon of the ester moiety. Subsequent dehydration then leads to the formation of the aromatic indole ring system. The choice of reducing agent is critical and can influence the reaction conditions and, in some cases, the final product.

Caption: Reductive cyclization workflow.

Experimental Protocols for Reductive Cyclization

Two widely employed and effective methods for the reductive cyclization of this compound are catalytic hydrogenation and the Béchamp reduction.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity |

| This compound | 239.22 | >95% |

| Palladium on carbon (10%) | - | 10% Pd basis |

| Ethanol or Ethyl Acetate | - | Anhydrous |

| Hydrogen gas | 2.02 | High purity |

Step-by-Step Procedure:

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% Palladium on carbon (5-10 mol% of Pd).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude Ethyl 6-methoxyindole-2-carboxylate.

-

The product can be purified by recrystallization or column chromatography.

The Béchamp reduction, utilizing iron metal in an acidic medium, is a classical and cost-effective method for nitro group reduction[3][4].

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity |

| This compound | 239.22 | >95% |

| Iron powder | 55.85 | Fine grade |

| Acetic acid | 60.05 | Glacial |

| Ethanol | 46.07 | 95% |

| Water | 18.02 | Deionized |

| Sodium carbonate | 105.99 | Saturated aq. soln. |

| Ethyl acetate | 88.11 | - |

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a slurry of iron powder (3.0-5.0 eq) in a mixture of ethanol and water.

-

Add a catalytic amount of acetic acid or hydrochloric acid to activate the iron.

-

Heat the slurry to reflux and then add a solution of this compound (1.0 eq) in ethanol dropwise over a period of 30-60 minutes.

-

Maintain the reaction at reflux with vigorous stirring for 2-4 hours, or until TLC analysis shows the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate and water. Neutralize the aqueous layer by the slow addition of a saturated aqueous solution of sodium carbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give the crude product.

-

Purify as needed by recrystallization or column chromatography.

The Significance in Medicinal Chemistry

The product of this reductive cyclization, Ethyl 6-methoxyindole-2-carboxylate, is a valuable intermediate in the synthesis of a variety of biologically active molecules. The 6-methoxyindole scaffold is a key feature in compounds with diverse pharmacological profiles. For instance, derivatives of 6-methoxyindole have been investigated as melatonin analogues, potential anticancer agents, and compounds targeting central nervous system disorders[4].

Caption: Synthetic pathway to bioactive molecules.

The ester functionality at the 2-position of the indole can be readily hydrolyzed to the corresponding carboxylic acid, 6-methoxyindole-2-carboxylic acid, which serves as a versatile handle for further derivatization, such as amide bond formation[2][5]. This allows for the introduction of diverse substituents and the exploration of structure-activity relationships in drug discovery programs.

Conclusion

This compound is a strategically important synthetic intermediate, primarily valued for its efficient conversion to 6-methoxyindole derivatives. The reductive cyclization of this compound, achievable through methods like catalytic hydrogenation or the Béchamp reduction, provides a reliable and scalable route to a key heterocyclic scaffold in medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors, ultimately contributing to the advancement of new therapeutic agents.

References

- Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-nitrophenoxy)acetate. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Béchamp reduction. Retrieved from [Link]

-

Chem-Station. (2017, May 16). Bechamp Reduction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Retrieved from [Link]

-

ACS Publications. (2022, November 3). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

-

(n.d.). The Role of 6-Methoxyindole-2-carboxylic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Retrieved from [Link]

Sources

- 1. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]

The Versatile Intermediate: A Technical Guide to Ethyl 2-(4-methoxy-2-nitrophenyl)acetate for Synthetic Chemists and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the strategic use of well-designed intermediates is paramount to the efficient construction of complex molecular architectures. Among these, Ethyl 2-(4-methoxy-2-nitrophenyl)acetate stands out as a highly versatile building block, particularly for the synthesis of a diverse array of heterocyclic compounds. This technical guide provides an in-depth exploration of this valuable synthetic intermediate, from its synthesis and characterization to its critical applications in the development of novel therapeutics.

Introduction: The Strategic Importance of a Multi-Functional Scaffolding

This compound is a substituted phenylacetate derivative that packs significant synthetic potential within its structure. The presence of three key functional groups—an ethyl ester, a nitro group ortho to the acetate side chain, and a methoxy group para to the nitro group—renders it a powerful precursor for a variety of chemical transformations.

The strategic placement of the nitro group ortho to the ester-bearing side chain is particularly noteworthy. This arrangement is primed for reductive cyclization, a powerful transformation that allows for the rapid construction of nitrogen-containing heterocyclic cores. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring and can be a key feature in the final target molecule or a handle for further functionalization. The ethyl ester provides a convenient point for modification or can participate directly in cyclization reactions.

This guide will delve into the practical aspects of working with this intermediate, providing not only established protocols but also the scientific rationale behind the experimental choices, empowering researchers to effectively integrate this compound into their synthetic workflows.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through the alkylation of a corresponding phenolic precursor. A reliable and scalable method involves the reaction of 4-methoxy-2-nitrophenol with an ethyl haloacetate in the presence of a suitable base.

Synthetic Protocol: O-Alkylation of 4-methoxy-2-nitrophenol

This protocol details the synthesis of this compound via a nucleophilic substitution reaction. The phenoxide, generated in situ, acts as the nucleophile, displacing the halide from the ethyl haloacetate.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-methoxy-2-nitrophenol

-

Ethyl chloroacetate or Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of 4-methoxy-2-nitrophenol (1.0 eq.) in anhydrous acetone or DMF (approximately 0.5 M concentration) in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq.).

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add ethyl chloroacetate or ethyl bromoacetate (1.1-1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone or DMF.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing significant side reactions like hydrolysis of the ester.

-

Solvent Selection: Acetone is a good choice for its ease of removal and ability to dissolve the reactants. DMF can be used for less reactive substrates due to its higher boiling point and ability to solvate cations, thereby increasing the nucleophilicity of the phenoxide.

-

Reaction Monitoring: TLC is crucial for determining the completion of the reaction and preventing the formation of byproducts from prolonged heating.

Characterization Data

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.7-7.8 (d, 1H, Ar-H), 7.1-7.2 (dd, 1H, Ar-H), 6.9-7.0 (d, 1H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 3.9 (s, 2H, -CH₂CO₂Et), 3.8 (s, 3H, -OCH₃), 1.2-1.3 (t, 3H, -OCH₂CH₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168-170 (C=O), 159-161 (C-OMe), 148-150 (C-NO₂), 135-137 (Ar-C), 120-122 (Ar-CH), 115-117 (Ar-CH), 110-112 (Ar-CH), 61-63 (-OCH₂CH₃), 55-57 (-OCH₃), 40-42 (-CH₂CO₂Et), 13-15 (-OCH₂CH₃) ppm. |

| FTIR (KBr) | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2980-2850 cm⁻¹ (Aliphatic C-H stretch), ~1750-1730 cm⁻¹ (C=O ester stretch), ~1580 & ~1340 cm⁻¹ (Asymmetric and symmetric NO₂ stretch), ~1250 cm⁻¹ (Ar-O-C stretch).[2] |

| Mass Spectrometry (EI-MS) | Expected [M]⁺ at m/z 239. Fragmentation may include loss of the ethoxy group (-OC₂H₅, m/z 194), the entire ester group (-CO₂C₂H₅, m/z 166), and the nitro group (-NO₂, m/z 193).[3] |

Key Synthetic Transformations and Mechanistic Insights

The true utility of this compound lies in its ability to undergo a variety of transformations, with the reduction of the nitro group being the most pivotal.

Reduction of the Nitro Group: Gateway to Heterocyclic Synthesis

The conversion of the nitro group to an amine is a fundamental step that unlocks the potential for intramolecular cyclization. Several methods can be employed for this reduction, with the choice depending on the presence of other functional groups and the desired selectivity.

Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a clean and efficient method for nitro group reduction.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

-

This compound

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve this compound (1.0 eq.) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of Pd/C (typically 5-10 mol%).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(2-amino-4-methoxyphenyl)acetate, which is often used in the next step without further purification.

Reduction with metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid or ammonium chloride is a classic and robust method. The Fe/NH₄Cl system is particularly mild and often preferred for its selectivity.

Experimental Protocol: Iron-Mediated Reduction of this compound

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol and Water

-

Celite®

Procedure:

-

To a stirred solution of this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v), add iron powder (3.0-5.0 eq.) and ammonium chloride (1.0-1.5 eq.).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite®, washing the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 2-(2-amino-4-methoxyphenyl)acetate.

Reductive Cyclization: Building the Heterocyclic Core

The in situ or subsequent cyclization of the resulting amino ester is where the true power of this intermediate is realized. This intramolecular reaction leads to the formation of various heterocyclic scaffolds, most notably oxindoles (2-indolones).

Mechanism of Reductive Cyclization:

The generally accepted mechanism for the formation of an oxindole from an ortho-nitroaryl acetate involves the following key steps:

-

Reduction of the Nitro Group: The nitro group is reduced to a nitroso, then a hydroxylamino, and finally an amino group.

-

Intramolecular Cyclization: The newly formed amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.

-

Elimination: A molecule of ethanol is eliminated to form the stable lactam ring of the oxindole.

Caption: Reductive cyclization workflow.

Applications in Drug Discovery and Organic Synthesis

The heterocyclic scaffolds derived from this compound are prevalent in a wide range of biologically active molecules and natural products.

Synthesis of Substituted Indoles and Oxindoles

The most direct application of this intermediate is in the synthesis of substituted indoles and oxindoles, which are core structures in many pharmaceuticals. For example, 6-methoxyoxindole is a key precursor for the synthesis of various kinase inhibitors and other therapeutic agents. The Fischer indole synthesis provides another avenue for creating diverse indole derivatives.[4][5]

Elaboration to More Complex Heterocycles

The initial oxindole product can be further elaborated to construct more complex polycyclic systems. For instance, subsequent reactions can lead to the formation of spiro-oxindoles, which are a prominent class of compounds in medicinal chemistry with a wide range of biological activities.

Caption: Synthetic utility of the intermediate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors and derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7][8]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][7][8]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for related nitroaromatic compounds and esters should be followed.[6][7][8]

Conclusion

This compound is a valuable and versatile synthetic intermediate that provides a straightforward entry into a variety of important heterocyclic systems. Its well-defined reactivity, particularly the facile reductive cyclization to form oxindoles, makes it an attractive building block for chemists in both academic and industrial settings. By understanding the principles behind its synthesis and subsequent transformations, researchers can leverage the full potential of this powerful tool in the pursuit of novel and complex molecular targets.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). Ethyl 2 (4 Methoxy 2 Nitrophenyl)Acetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-nitrophenylacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Retrieved from [Link]

-

ResearchGate. (2015, March 4). How do I cyclize 5-methoxy-2-nitrophenol using ethyl bromoacetate? Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-nitrophenoxy)acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Retrieved from [Link]

-

NIH. (2021, January 14). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Retrieved from [Link]

-

NIH. (n.d.). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). The comparison of 1H-NMR and 13C-NMR spectra data of A3 2 isolate with ethyl p-methoxycinnamate compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. cenmed.com [cenmed.com]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. aktasdis.com [aktasdis.com]

- 7. uwm.edu [uwm.edu]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Reactivity of the Nitro Group in Ethyl 2-(4-methoxy-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitro group in Ethyl 2-(4-methoxy-2-nitrophenyl)acetate. The strategic positioning of the nitro group, ortho to the ethyl acetate substituent and para to a methoxy group, renders it a versatile functional handle for advanced organic synthesis, particularly in the construction of heterocyclic scaffolds such as indoles. This document delves into the electronic effects governing the nitro group's reactivity, detailed protocols for its reduction to the corresponding aniline, and the subsequent intramolecular cyclization to form the valuable 7-methoxy-1H-indole-2-carboxylate framework. The causality behind experimental choices, safety considerations, and comparative analysis of different synthetic methodologies are discussed to provide field-proven insights for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Nitro Group

The nitro group in aromatic compounds is a powerful electron-withdrawing group, significantly influencing the electron density distribution of the benzene ring and the reactivity of adjacent functional groups.[1][2] In the case of this compound, the interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy group (-OCH₃) creates a unique electronic environment that dictates its chemical behavior.[3][4] The primary reactive pathway for this nitro group is its reduction to an amino group (-NH₂), a pivotal transformation that unlocks the potential for subsequent intramolecular reactions. This reduction is the gateway to synthesizing a variety of heterocyclic compounds, most notably the 7-methoxyindole scaffold, a common motif in pharmacologically active molecules.[5][6]

Electronic Landscape: Activating and Directing Effects

The reactivity of the nitro group and the aromatic ring in this compound is governed by a delicate balance of inductive and resonance effects of its substituents.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[1] However, its primary role in the context of this guide is as a precursor to the nucleophilic amino group.

-

Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group through resonance, enriching the electron density at the ortho and para positions.[3] This activating effect can influence the conditions required for the reduction of the nitro group.

-

Ethyl Acetate Group (-CH₂COOEt): The ethyl acetate group is weakly deactivating through its inductive effect. Its crucial role comes into play after the reduction of the nitro group, where it acts as the electrophilic partner for the newly formed amine in the intramolecular cyclization to form the indole ring.

This electronic arrangement makes the reduction of the nitro group a highly favorable and selective transformation, setting the stage for subsequent synthetic manipulations.

Core Reactivity: Reduction of the Nitro Group

The conversion of the aromatic nitro group to an amine is a cornerstone of organic synthesis.[7] Several reliable methods are available, with the choice of reagent depending on factors such as substrate compatibility, scalability, and safety considerations. The primary methods for the reduction of this compound are catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation